molecular formula C23H19N5O4S3 B3288452 6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-02-5

6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3288452
CAS No.: 852135-02-5
M. Wt: 525.6 g/mol
InChI Key: WIGUBZXNXFGYJI-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, methyl, thiazolylsulfamoyl, and imidazothiazole. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of these synthetic routes to improve yield and reduce costs. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S3/c1-14-20(34-23-26-19(13-28(14)23)15-3-7-17(32-2)8-4-15)21(29)25-16-5-9-18(10-6-16)35(30,31)27-22-24-11-12-33-22/h3-13H,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGUBZXNXFGYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 3
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 6
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide

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